molecular formula C13H13ClN2O2S B1435050 2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 457941-62-7

2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B1435050
CAS No.: 457941-62-7
M. Wt: 296.77 g/mol
InChI Key: AQYJPMKGYYOCDI-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (CAS Number: 457941-62-7) is a high-purity chemical building block with significant research value in medicinal chemistry and drug discovery. This compound, with a molecular formula of C 13 H 13 ClN 2 O 2 S and a molecular weight of 296.77 g/mol, features a thiazole core substituted with a 4-methoxyphenyl group and a reactive chloroacetamide side chain . The primary research application of this compound and its close analogs lies in the development of potent and selective antagonists for the human adenosine A3 receptor (A3AR) . Structural-activity relationship (SAR) studies have demonstrated that the presence of a 4-methoxyphenyl group on the thiazole ring, combined with aliphatic acyl substitutions like the chloroacetamide moiety, leads to a dramatic increase in both binding affinity and selectivity for the A3 receptor subtype over A1 and A2A receptors . This makes it a critical scaffold for investigating pathways related to myocardial and brain ischemia, cancer proliferation, and airway inflammation . The reactive chloroacetamide group serves as a key handle for further synthetic modification, allowing researchers to create diverse libraries of derivatives for lead optimization and probing specific interactions within the receptor's binding pocket . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. All information presented is for informational and research reference purposes.

Properties

IUPAC Name

2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-8-12(9-3-5-10(18-2)6-4-9)16-13(19-8)15-11(17)7-14/h3-6H,7H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYJPMKGYYOCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCl)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thiazole Ring

The initial step involves synthesizing the 1,3-thiazole core, which is achieved via cyclization reactions involving isothiocyanates and amines:

  • Reactants: 4-methoxyphenyl isothiocyanate reacts with methylamine.
  • Reaction conditions: Typically conducted in solvents like ethanol or dioxane under reflux, with catalysts such as triethylamine or pyridine.
  • Outcome: Formation of 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine.

Chlorination of the Thiazole Derivative

The next step introduces the chloro substituent at the 2-position of the thiazole ring:

  • Reagents: Thionyl chloride (SOCl₂) is frequently used for chlorination.
  • Reaction conditions: Conducted in inert solvents like dichloromethane at room temperature or reflux.
  • Outcome: Formation of 2-chloro-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine.

Acetylation to Form the Target Compound

The final step involves acylation with chloroacetyl chloride:

  • Reagents: Chloroacetyl chloride in the presence of pyridine or triethylamine.
  • Reaction conditions: Conducted at low temperature (0–5°C) to control reactivity.
  • Outcome: Formation of 2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide .

Detailed Reaction Conditions and Data

Step Reagents Solvent Temperature Time Yield Notes
Ring formation Isothiocyanate + methylamine Ethanol/dioxane Reflux 12–24 h 75–95% Optimized by solvent choice
Chlorination Thionyl chloride Dichloromethane Room temp to reflux 2–4 h 95% Excess SOCl₂ removed by distillation
Acetylation Chloroacetyl chloride + pyridine Cold (0–5°C) 1–2 h High purity yield Controlled addition to prevent side reactions

Research Findings and Variations

Alternative Synthetic Strategies

Research indicates that alternative routes include:

Industrial Scale-Up

For large-scale production, continuous flow reactors are employed to enhance safety and efficiency, with inline purification techniques such as recrystallization and chromatography to ensure high purity.

Data Summary and Reaction Pathway Diagram

Reaction Step Key Reagents Conditions Major Products References
Thiazole ring synthesis Isothiocyanate + Amine Reflux in ethanol/dioxane 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine ,
Chlorination SOCl₂ Room temp/reflux 2-chloro-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine ,
Acetylation Chloroacetyl chloride + pyridine 0–5°C Final compound ,

Reaction pathway diagram:

4-Methoxyphenyl isothiocyanate + Methylamine
          ↓ (Reflux, ethanol/dioxane)
4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
          ↓ (SOCl₂, dichloromethane)
2-Chloro-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
          ↓ (Chloroacetyl chloride, pyridine, 0°C)
this compound

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as nucleophilic substitution and oxidation makes it valuable for developing new compounds.

Biology

This compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary research indicates potential efficacy in targeting cancer cells through specific molecular interactions.

Medicine

Due to its unique chemical structure, this compound is being explored as a potential therapeutic agent. Research focuses on its mechanism of action and interactions with molecular targets involved in disease pathways.

Industry

In industrial applications, it is utilized in the development of new materials and chemical processes, leveraging its chemical properties for innovative solutions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of thiazole derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated effective inhibition at certain concentrations, warranting further exploration into its use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name Thiazole Substituents Phenyl/Other Substituents Key Properties Biological Activity References
Target: 2-Chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide 4-(4-methoxyphenyl), 5-methyl 4-methoxy Enhanced solubility in polar solvents (e.g., DMSO) due to methoxy group. Not explicitly reported; inferred anticancer potential from analogs.
2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (CAS 82632-78-8) 4-(4-chlorophenyl), 5-methyl 4-chloro Lower solubility in polar solvents compared to methoxy analogs; higher lipophilicity. Research chemical; potential anticancer activity.
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 6125-31-1) 4-(4-chlorophenyl) 4-chloro Soluble in chloroform, methanol, DMSO; used as a reference in crystallography. General research applications.
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-(2-chlorophenyl) 2-chloro Steric hindrance from ortho-chloro group may reduce reactivity. Not reported.
2-Chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide 4-pyridinyl Improved binding to kinase targets due to aromatic nitrogen. Anticancer activity against glioma and lung carcinoma cells.

Key Observations:

Substituent Effects on Solubility: The methoxy group in the target compound increases polarity and solubility in polar solvents compared to chloro analogs, which are more lipophilic .

Biological Activity: Pyridinyl-substituted analogs (e.g., 2-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) demonstrate anticancer activity against glioma and lung carcinoma cells, suggesting that aromatic heterocycles improve target engagement . Chloro substituents (e.g., 4-chlorophenyl) may enhance electrophilic reactivity, enabling covalent interactions with biological targets, while methoxy groups could modulate electron density for non-covalent binding .

Synthetic Considerations: The synthesis of 5-methylthiazole derivatives (e.g., target compound) requires precise control of reaction conditions to avoid side reactions due to steric hindrance . Substituents on the phenyl ring (e.g., para-methoxy vs. para-chloro) influence the nucleophilicity of the 2-aminothiazole precursor, affecting reaction rates and yields .

Research Findings and Data

Physicochemical Properties:

  • Solubility: The target compound is predicted to exhibit moderate solubility in DMSO (similar to CAS 6125-31-1 ), whereas chloro-substituted analogs show higher affinity for chloroform and methanol .

Structural Insights:

  • X-ray crystallography of chloro-substituted analogs (e.g., CAS 6125-31-1) reveals planar thiazole rings, while methoxy groups may introduce slight distortions due to steric effects .

Biological Activity

Overview

2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a synthetic organic compound classified as a thiazole derivative. Its unique structure, featuring a thiazole ring, a methoxyphenyl group, and a chloroacetamide moiety, positions it as a candidate for various biological applications, particularly in antimicrobial and anticancer research.

PropertyValue
IUPAC NameThis compound
CAS Number457941-62-7
Molecular FormulaC₁₃H₁₃ClN₂O₂S
Molecular Weight296.772 g/mol
Density1.3 ± 0.1 g/cm³

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiazole Ring : Reaction of 4-methoxyphenyl isothiocyanate with methylamine.
  • Chlorination : Introduction of the chloro group using thionyl chloride.
  • Acetylation : Final acetylation with chloroacetyl chloride in the presence of a base like pyridine.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have reported the following findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent activity against various pathogens with MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL for its most active derivatives .
  • Biofilm Inhibition : It significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
  • Synergistic Effects : The compound exhibited synergistic relationships when combined with Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays:

  • Cytotoxicity Studies : It displayed low cytotoxicity with IC50 values exceeding 60μM60\,\mu M, indicating a favorable safety profile .
  • Mechanism of Action : The compound may modulate critical signaling pathways involved in cell proliferation and apoptosis by interacting with specific molecular targets such as enzymes and receptors.

Case Studies

Several studies have documented the biological activities of derivatives related to this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted by researchers at ACS Publications, this study evaluated derivatives including 7b, which exhibited superior antimicrobial properties against Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing biological activity .
  • Antibiofilm Activity Assessment :
    • A comprehensive study on antibiofilm potential showed that specific modifications to the thiazole structure could significantly improve efficacy against biofilm-forming pathogens, suggesting avenues for further development in clinical settings .

Q & A

Q. What are the common synthetic routes for 2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide?

The synthesis typically involves coupling a 2-amino-thiazole derivative with chloroacetyl chloride. A general method includes:

  • Reacting 2-amino-5-methyl-4-(4-methoxyphenyl)-1,3-thiazole with triethylamine in dioxane or DMF.
  • Adding chloroacetyl chloride dropwise at 20–25°C, followed by refluxing and purification via recrystallization (ethanol-DMF mixture). Yield optimization (~75–80%) requires precise stoichiometry and temperature control .
  • Characterization via 1H-NMR^1 \text{H-NMR} (e.g., δ 4.11–4.23 ppm for CH2_2 groups) and elemental analysis confirms product identity .

Q. What structural features influence the biological activity of this compound?

  • The thiazole ring provides a rigid scaffold for target binding, while the 4-methoxyphenyl substituent enhances lipophilicity, aiding membrane penetration .
  • The chloroacetamide moiety acts as an electrophilic warhead, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzymes) .
  • Steric effects from the 5-methyl group may modulate selectivity against off-target proteins .

Q. How is the purity and identity of the compound confirmed post-synthesis?

  • Elemental analysis (e.g., %C, %H, %N) validates stoichiometric composition .
  • 1H-NMR^1 \text{H-NMR} identifies functional groups (e.g., NH protons at δ 12.15–12.17 ppm) .
  • HPLC with UV detection (λ ~254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s crystal structure and conformation?

  • SHELX programs (e.g., SHELXL) refine small-molecule structures using high-resolution diffraction data. Key steps:
    • Data collection at low temperature (100 K) to minimize thermal motion.
    • Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the conformation observed in the thiazole ring .
    • ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Co-solvent systems : Use DMSO:water (10:90 v/v) or PEG-400 to enhance aqueous solubility while maintaining stability .
  • Salt formation : React with sodium bicarbonate to form a water-soluble sodium salt of the acetamide group .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to bypass logP limitations (predicted logP ~3.5) .

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Key modifications and outcomes :

    Modification Biological Impact Reference
    Replace 4-methoxyphenyl with 4-chlorophenylIncreased antimicrobial potency
    Substitute 5-methyl with trifluoromethylEnhanced metabolic stability
    Introduce hydroxyl groupsImproved solubility but reduced cell permeability

Q. What are the challenges in handling reactive intermediates during synthesis?

  • Chloroacetyl chloride : Highly corrosive; use Schlenk lines under inert gas (N2_2) and cold baths to control exothermic reactions .
  • Thiazole intermediates : Susceptible to oxidation; store at –20°C under argon .
  • Safety protocols : Fume hoods, PPE (nitrile gloves, face shields), and spill kits are mandatory .

Q. How to address contradictions in reported biological activity data?

  • Variables to standardize :
    • Assay conditions : pH (7.4 vs. 6.5) affects protonation states of ionizable groups .
    • Cell lines : Use isogenic models (e.g., HEK293 vs. HeLa) to control for genetic background effects .
    • Dosage : IC50_{50} values vary with exposure time (24 vs. 48 hours) .

Notes

  • Contradictions : reports antibacterial activity via protein synthesis inhibition, while emphasizes anticancer mechanisms. Cross-validation using orthogonal assays (e.g., radiolabeled amino acid incorporation) is recommended.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

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